molecular formula C21H29N3O B10866266 N-adamantanyl(4-phenylpiperazinyl)carboxamide

N-adamantanyl(4-phenylpiperazinyl)carboxamide

Cat. No.: B10866266
M. Wt: 339.5 g/mol
InChI Key: TWCHKBJJBKJXBP-UHFFFAOYSA-N
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Description

N-adamantanyl(4-phenylpiperazinyl)carboxamide is a synthetic compound that combines the structural features of adamantane, piperazine, and carboxamide groups. Adamantane is known for its rigid, diamond-like structure, which imparts stability and unique physical properties to the compound. Piperazine is a versatile moiety often used in medicinal chemistry due to its ability to interact with various biological targets. The carboxamide group is a common functional group in organic chemistry, known for its role in forming stable amide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-adamantanyl(4-phenylpiperazinyl)carboxamide typically involves the following steps:

    Formation of the Adamantane Derivative: The adamantane core can be functionalized through halogenation, followed by substitution reactions to introduce the desired functional groups.

    Piperazine Derivative Preparation: The phenylpiperazine moiety is synthesized by reacting phenylamine with piperazine under controlled conditions.

    Amide Bond Formation: The final step involves coupling the adamantane derivative with the phenylpiperazine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The adamantane core can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of adamantanone derivatives.

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Substitution: The phenylpiperazine moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

    Oxidation: Adamantanone derivatives

    Reduction: Amine derivatives

    Substitution: Halogenated or nitrated phenylpiperazine derivatives

Scientific Research Applications

N-adamantanyl(4-phenylpiperazinyl)carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules due to its stable structure and functional groups.

    Biology: Investigated for its potential as a ligand in receptor binding studies, particularly in the central nervous system.

    Medicine: Explored for its potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its rigid and stable structure.

Mechanism of Action

The mechanism of action of N-adamantanyl(4-phenylpiperazinyl)carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantane core provides a rigid scaffold that can enhance binding affinity, while the phenylpiperazine moiety can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The carboxamide group can form stable amide bonds, contributing to the overall stability and bioactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-adamantanyl(4-methylpiperazinyl)carboxamide: Similar structure but with a methyl group instead of a phenyl group on the piperazine moiety.

    N-adamantanyl(4-ethylpiperazinyl)carboxamide: Similar structure but with an ethyl group instead of a phenyl group on the piperazine moiety.

    N-adamantanyl(4-benzylpiperazinyl)carboxamide: Similar structure but with a benzyl group instead of a phenyl group on the piperazine moiety.

Uniqueness

N-adamantanyl(4-phenylpiperazinyl)carboxamide is unique due to the presence of the phenyl group on the piperazine moiety, which can enhance its interaction with aromatic amino acids in biological targets. This can lead to improved binding affinity and specificity compared to similar compounds with different substituents on the piperazine ring.

Properties

Molecular Formula

C21H29N3O

Molecular Weight

339.5 g/mol

IUPAC Name

N-(1-adamantyl)-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C21H29N3O/c25-20(22-21-13-16-10-17(14-21)12-18(11-16)15-21)24-8-6-23(7-9-24)19-4-2-1-3-5-19/h1-5,16-18H,6-15H2,(H,22,25)

InChI Key

TWCHKBJJBKJXBP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC34CC5CC(C3)CC(C5)C4

solubility

12.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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